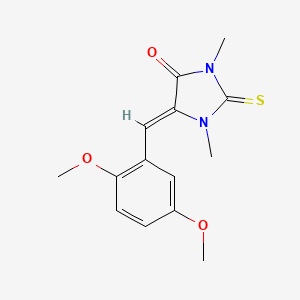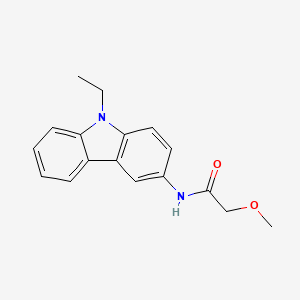![molecular formula C13H14BrClN4S B4818031 N-(4-bromo-2-chlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4818031.png)
N-(4-bromo-2-chlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of tyrosine kinase, which plays a crucial role in the development and progression of cancer. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, N-(4-bromo-2-chlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea has been found to inhibit the replication of various viruses.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, N-(4-bromo-2-chlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea has been found to increase insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-chlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize, and the compound is stable under normal laboratory conditions. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations for lab experiments. It is toxic at high concentrations, and its solubility in water is relatively low, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea. One area of research is the development of more potent analogs of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, the compound's potential as a lead compound for the development of new drugs should be explored.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-tumor, anti-inflammatory, and anti-viral activities. The compound has also been shown to have potential as a therapeutic agent for the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN4S/c1-8-5-10(18-19(8)2)7-16-13(20)17-12-4-3-9(14)6-11(12)15/h3-6H,7H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHUYKCKQREDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNC(=S)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B4817948.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4817954.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B4817961.png)


![4-({[(3-methoxyphenyl)amino]carbonyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B4817980.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4817986.png)

![N-allyl-2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4817999.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4818013.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4818021.png)
![4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4818033.png)

![N-ethyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4818047.png)